molecular formula C17H12N4O3S B2451607 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034425-58-4

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2451607
CAS No.: 2034425-58-4
M. Wt: 352.37
InChI Key: HXUYWLAYAUJABO-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. The structure features a pyrrolopyridine core fused with a benzo[d]thiazole moiety, indicating a multifunctional capability across various chemical and biological applications. The incorporation of carboxamide functionality further enhances its potential for diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide generally involves multi-step reactions starting from readily available precursors

  • Formation of the pyrrolopyridine core: : Starting with simple pyridine derivatives, cyclization reactions are employed to form the core structure, often using reagents like hydrazine derivatives and suitable oxidants.

  • Thiazole formation: : The benzo[d]thiazole segment can be synthesized from ortho-amino thiophenol derivatives reacting with carboxylic acids or their derivatives.

  • Linking and amide formation: : Coupling the pyrrolopyridine and benzo[d]thiazole units through an ethyl linkage, followed by amide bond formation, typically requires the use of coupling reagents like EDC or DCC in an appropriate solvent such as DMF or DMSO.

Industrial Production Methods

Scaling up to industrial production often necessitates optimizing these reactions for higher yields and purities. This includes:

  • Utilizing continuous flow reactors to streamline multi-step syntheses.

  • Employing catalysts and green chemistry principles to reduce environmental impact.

  • Ensuring stringent purification techniques, such as crystallization or chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, given its functional groups:

  • Oxidation: : The presence of the pyrrolo and pyridine rings makes it susceptible to oxidation, forming N-oxides or other oxidative derivatives.

  • Reduction: : The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride or borohydrides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the thiazole and pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidants include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.

  • Substitution: : Reagents like halogens (bromine, chlorine) or nucleophiles (amines, thiols) under controlled conditions.

Major Products Formed

  • Oxidation: : Formation of N-oxides or carboxyl derivatives.

  • Reduction: : Alcohol or amine derivatives depending on the reaction conditions.

  • Substitution: : Varied substituted products based on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry

  • The compound's structure allows for diverse chemical transformations, making it a useful scaffold in organic synthesis.

  • It serves as a precursor for complex molecule construction, aiding in the development of new materials.

Biology and Medicine

  • In biological research, its structural features make it a potential candidate for enzyme inhibition studies.

  • It can be investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.

Industry

  • The compound's stability and reactivity profile make it suitable for material science applications, including the development of novel polymers or electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide: : Similar structure but with variations in the linkage or substituent groups.

  • Thiazolyl-pyrrolo-pyridines: : Variations in the core structure, maintaining similar heterocyclic frameworks.

  • Benzo[d]thiazole derivatives: : A wide range of compounds with substituted benzo[d]thiazole structures.

Uniqueness

What sets N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide apart is its specific functional group arrangement, which provides a unique reactivity profile and potential for diverse applications in scientific research and industry.

This compound is a testament to the intricate design of organic molecules and their multifaceted roles in various fields, from chemistry to medicine. Its unique structure and versatile reactivity make it an intriguing subject for ongoing research and development.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15(10-3-4-12-13(8-10)25-9-20-12)19-6-7-21-16(23)11-2-1-5-18-14(11)17(21)24/h1-5,8-9H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUYWLAYAUJABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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